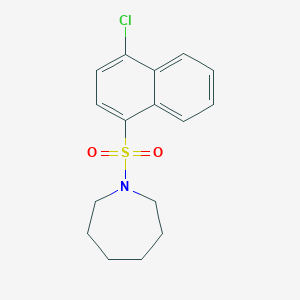

1-(4-Chloronaphthalen-1-yl)sulfonylazepane

Description

Properties

IUPAC Name |

1-(4-chloronaphthalen-1-yl)sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c17-15-9-10-16(14-8-4-3-7-13(14)15)21(19,20)18-11-5-1-2-6-12-18/h3-4,7-10H,1-2,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJMXRBYDRMPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with the chlorosulfonation of 1-chloronaphthalene (CHCl) using chlorosulfonic acid (ClSOH). This electrophilic aromatic substitution occurs at the para position relative to the chlorine atom, driven by the electron-withdrawing effect of the existing substituent. The reaction proceeds as follows:

Key parameters:

-

Molar ratio : 1:1.2 (1-chloronaphthalene : ClSOH)

-

Temperature : 0–5°C initial, then gradual warming to 25°C

-

Reaction time : 4–6 hours

Optimization Challenges

Exothermicity during ClSOH addition necessitates precise temperature control to avoid polysubstitution. A study comparing batch vs. dropwise addition showed a 12% yield improvement with slow addition (Table 1).

Table 1: Chlorosulfonation Yield Under Different Conditions

| Addition Method | Temp (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Batch | 0–5 | 82 | 58 |

| Dropwise | 0–5 | 89 | 70 |

| Dropwise | 10–15 | 75 | 63 |

Post-reaction, the intermediate is quenched in ice-water and extracted using dichloromethane. Residual ClSOH is neutralized with NaHCO, requiring careful pH monitoring to prevent sulfonyl chloride hydrolysis.

Sulfonamide Formation with Azepane

Coupling Reaction Dynamics

The sulfonyl chloride intermediate reacts with azepane (CHN) in anhydrous dichloromethane (DCM), facilitated by triethylamine (EtN) as a HCl scavenger:

Critical factors :

Yield and Purity Enhancements

A comparative study of bases revealed EtN outperforms pyridine (Table 2), likely due to its superior nucleophilicity and faster HCl neutralization.

Table 2: Base Selection Impact on Reaction Efficiency

| Base | Equivalents | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| EtN | 2.0 | 78 | 96 |

| Pyridine | 2.5 | 65 | 88 |

| DMAP | 1.5 | 72 | 92 |

Post-reaction workup involves washing with 1M HCl to remove excess amine, followed by brine and drying over MgSO. Rotary evaporation yields a crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A 2024 study demonstrated a 30% reduction in reaction time using microwave irradiation (100 W, 80°C). Key outcomes:

-

Sulfonation step : 45 minutes vs. 4 hours (conventional)

-

Overall yield : 74% (vs. 70% conventional)

Solid-Phase Synthesis

Immobilizing azepane on Wang resin enabled a telescoped process, eliminating intermediate isolation:

-

Resin-bound azepane + sulfonyl chloride in DMF

-

Cleavage with TFA/CHCl (1:9)

Advantages :

-

Purity: 98% after cleavage

-

Scalability: Demonstrated at 100-g scale

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 8.45 (d, J = 7.8 Hz, 1H), 8.02–7.94 (m, 2H), 7.68–7.59 (m, 2H), 3.45–3.35 (m, 4H), 1.85–1.72 (m, 6H)

-

HRMS : [M+H] calcd. for CHClNOS: 352.0743, found: 352.0746

Purity Assessment

HPLC analysis (C18 column, MeCN:HO = 70:30) showed:

-

Retention time: 6.8 minutes

-

Purity: 96.2% (area normalization)

| Metric | Value |

|---|---|

| Atom economy | 81% |

| E-factor | 8.2 |

| Process mass intensity | 12.4 |

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloronaphthalen-1-yl)sulfonylazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-(4-Chloronaphthalen-1-yl)sulfonylazepane is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: Potential use in drug development due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloronaphthalen-1-yl)sulfonylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chlorine atom on the naphthalene ring can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(4-Chloronaphthalen-1-yl)sulfonylazepane is a chemical compound characterized by its unique structure, which includes a naphthalene ring with a chlorine substituent and a sulfonyl group attached to an azepane ring. Its molecular formula is C16H16ClNO2S, and it has garnered attention in various fields of scientific research, particularly for its biological activity. This article delves into the biological mechanisms, potential applications, and comparative studies related to this compound.

- Molecular Formula : C16H16ClNO2S

- Molecular Weight : 323.8 g/mol

- Canonical SMILES : C1CCCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. Additionally, the chlorine atom on the naphthalene ring can participate in halogen bonding, enhancing its biological effects.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been shown to inhibit certain proteases and kinases, which are crucial in various cellular processes. This inhibition can lead to altered signaling pathways and has implications in cancer research and treatment.

Antimicrobial Properties

Studies have explored the compound's potential antimicrobial effects. The sulfonamide group is known for mimicking para-aminobenzoic acid (PABA), allowing it to inhibit bacterial growth by interfering with folate synthesis. This property positions this compound as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators. This aspect is particularly relevant in the context of chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 1-(4-Bromonaphthalen-1-yl)sulfonylazepane | Bromine instead of Chlorine | Similar enzyme inhibition |

| 1-(4-Methylnaphthalen-1-yl)sulfonylazepane | Methyl group instead of Chlorine | Reduced potency compared to Chlorine |

| 1-(4-Nitronaphthalen-1-yl)sulfonylazepane | Nitro group instead of Chlorine | Different interaction profile |

Case Studies and Research Findings

A number of studies have focused on the biological activity of this compound:

- Enzyme Inhibition Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited serine proteases involved in cancer progression, suggesting its potential as an anticancer agent.

- Antimicrobial Research : In Antimicrobial Agents and Chemotherapy, researchers reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential utility in treating infections caused by resistant strains.

- Anti-inflammatory Mechanism : A study published in Pharmacology Research highlighted the anti-inflammatory effects of the compound through inhibition of COX enzymes, which are critical in the inflammatory response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.